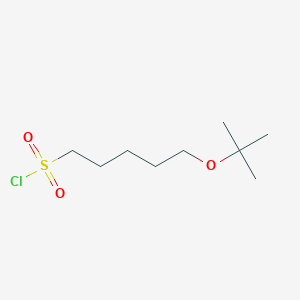
4-Cyclobutyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclobutyl-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its significant biological and pharmacological activities. The cyclobutyl group attached to the oxazole ring adds unique properties to the molecule, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutanone with hydroxylamine to form cyclobutyl oxime, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and ensure safety.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclobutyl-1,3-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, converting the oxazole ring into a more saturated structure.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, organic solvents like dichloromethane (CH2Cl2).
Major Products: The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
4-Cyclobutyl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Cyclobutyl-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects .
Comparación Con Compuestos Similares
4-Cyclobutyl-1,3,4-oxadiazole: Similar structure but with an additional nitrogen atom, leading to different reactivity and biological activity.
4-Cyclobutyl-1,2,3-triazole: Contains three nitrogen atoms in the ring, offering unique properties compared to oxazoles.
4-Cyclobutyl-1,3-thiazole: Features a sulfur atom instead of oxygen, resulting in distinct chemical behavior.
Uniqueness: 4-Cyclobutyl-1,3-oxazole stands out due to its balanced reactivity and stability, making it a versatile compound for various applications. Its unique combination of the cyclobutyl group and oxazole ring provides a platform for designing molecules with specific properties and functions .
Propiedades
Fórmula molecular |
C7H9NO |
|---|---|
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
4-cyclobutyl-1,3-oxazole |
InChI |
InChI=1S/C7H9NO/c1-2-6(3-1)7-4-9-5-8-7/h4-6H,1-3H2 |
Clave InChI |
VGHKRPMSCZGGOI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=COC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


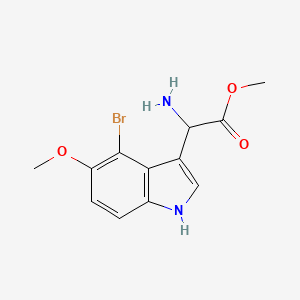
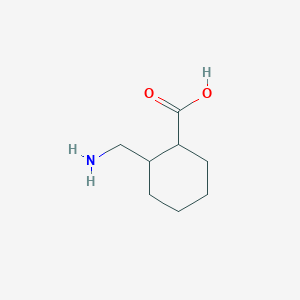
![3-Bromopyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13629000.png)
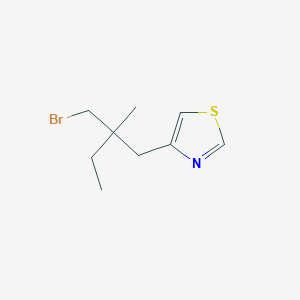
![(3AR,6aS)-6a-ethoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B13629006.png)
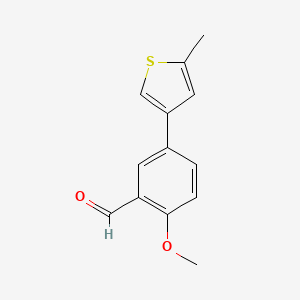
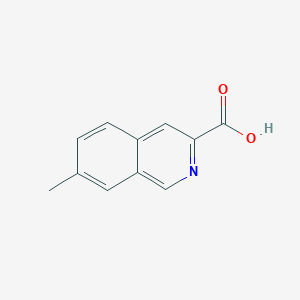
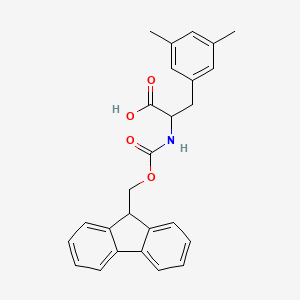
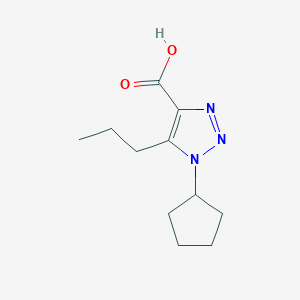
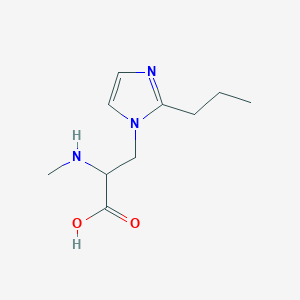
![2-Fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B13629037.png)
![1-(Pyridin-3-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13629041.png)

